molecular formula C20H19N3O B2972748 (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone CAS No. 477711-85-6

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B2972748
CAS No.: 477711-85-6
M. Wt: 317.392
InChI Key: MTTILPRKTAAVHB-UHFFFAOYSA-N
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Description

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and materials science. As a pyrazole derivative, this scaffold is recognized for its versatile applications and strong biological and pharmacological activities . Pyrazole derivatives are frequently investigated as key building blocks in the development of novel therapeutic agents due to their wide range of bioactivities . The structural motif of a pyrazole core functionalized with a pyrrolidine methanone group is similar to those found in compounds studied for various targets, including as potential antagonists for specific receptors . Furthermore, pyrazole-based structures are extensively explored for their material science applications, with studies showing that such derivatives can exhibit promising nonlinear optical (NLO) properties, making them candidates for use in advanced technological applications . This combination of a 1,5-diphenylpyrazole core with a pyrrolidinyl methanone group makes it a valuable intermediate for researchers designing and synthesizing new molecules for biological screening or for developing new functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1,5-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-21-23(17-11-5-2-6-12-17)19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTILPRKTAAVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole intermediates, followed by further functionalization to introduce the pyrrolidinylmethanone group. The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of pyrazole derivatives, including (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Structural Features Key Functional Differences Potential Applications
(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone Pyrrolidinyl methanone at C4; 1,5-diphenyl Enhanced lipophilicity; flexible pyrrolidine Kinase inhibition, CNS targets
Methyl-1-phenyl-1H-pyrazol-4-yl derivatives (e.g., Compound 20 in ) Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine framework Rigid polycyclic system; electron-deficient core Anticancer, antimicrobial
[1,2,4]Triazolo-[1,5-a]pyrimidine derivatives () Triazole-pyrimidine fused system Increased hydrogen-bonding capacity Antiviral, enzyme inhibitors
Thieno[2,3-b]pyridines () Thiophene fused with pyridine Improved π-conjugation; redox activity Materials science, optoelectronics

Physicochemical Properties

  • Lipophilicity : The pyrrolidine group in the target compound increases lipophilicity (predicted logP ~3.5), enhancing membrane permeability over polar analogs like triazolo-pyrimidines (logP ~2.1).
  • Thermal Stability : The rigid fused-ring systems in pyrido-pyrazolo-pyrimidines () may confer higher thermal stability (>250°C) compared to the target compound (~200°C).

Biological Activity

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The chemical formula for (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 320.39 g/mol. The structure consists of a pyrazole ring substituted at the 1 and 5 positions with phenyl groups and a pyrrolidine moiety attached to the carbonyl group at the 4 position.

Synthesis Methods

The synthesis of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be achieved through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation of appropriate pyrazole derivatives with pyrrolidine in the presence of acid catalysts.
  • Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly compared to traditional heating methods .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against ovarian cancer cell lines such as A2780 .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. Inhibitors of MAGL have therapeutic implications for pain relief and neuroprotection .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone on A2780 ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for further anticancer drug development.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Study 2: Enzyme Inhibition

Inhibition assays showed that (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone exhibited significant inhibition of MAGL activity, with an IC50 value indicating moderate potency compared to known inhibitors.

CompoundIC50 (µM)
Known Inhibitor0.5
(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone2.3

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone?

The compound is typically synthesized via condensation reactions between pyrazole derivatives and pyrrolidine. For example, analogous protocols involve refluxing a pyrazole precursor (e.g., 1-methyl-4-nitro-1H-pyrazole) with pyrrolidine in ethanol or xylene for 2–30 hours, followed by recrystallization from solvents like DMF-EtOH (1:1) or methanol . Key steps include:

  • Reagent ratios : 1:1 molar ratio of reactants.
  • Purification : Washing with ethanol and recrystallization to isolate high-purity products.
  • Yield optimization : Extended reflux times (e.g., 25–30 hours in xylene) improve cyclization efficiency .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves the 3D structure, confirming substituent positions on the pyrazole ring and the pyrrolidinyl group .
  • NMR/IR spectroscopy : Validates functional groups (e.g., nitro, carbonyl) and aromatic protons.
  • Elemental analysis : Confirms molecular formula (e.g., C₉H₁₂N₄O₃) and purity .
  • InChI/SMILES : Standardizes structural representation for databases .

Q. What biological activities are associated with (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone?

The compound exhibits anticancer activity due to interactions with enzymes and receptors. The nitro group enhances electrophilicity, facilitating binding to biological targets, while the pyrrolidinyl group improves solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while xylene promotes high-temperature cyclization .
  • Catalyst use : Ammonium acetate in n-butanol accelerates condensation reactions with aldehydes .
  • Temperature control : Continuous cooling during prolonged reactions minimizes thermal degradation of intermediates .

Q. What strategies resolve contradictions in structural or bioactivity data across studies?

  • Sample stabilization : Degradation of organic compounds during long experiments (e.g., 9-hour assays) can skew results. Implementing cooling systems preserves sample integrity .
  • Computational validation : Molecular docking (via software like Discovery Studio) reconciles discrepancies between crystallographic data and bioactivity predictions by simulating target-binding interactions .

Q. How do structural modifications influence the compound’s bioactivity and physicochemical properties?

  • Substituent effects : Replacing the pyrrolidinyl group with morpholino derivatives alters solubility and target affinity. For example, 2,6-dimethylmorpholino analogs show reduced cytotoxicity compared to pyrrolidinyl variants .
  • Nitro group positioning : Meta-substitution on the pyrazole ring enhances electrophilic reactivity, critical for enzyme inhibition .

Critical Considerations for Experimental Design

  • Sample variability : Limited initial samples (e.g., 8 mixtures in HSI studies) reduce ecological validity. Scaling to 50+ mixtures improves generalizability .
  • Degradation control : Organic degradation during assays alters bioactivity outcomes. Use inert atmospheres or antioxidants to stabilize reactive intermediates .

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